molecular formula C18H16FN3O2S2 B2670216 2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1105239-86-8

2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2670216
M. Wt: 389.46
InChI Key: NWLMKNYIQPHBDD-UHFFFAOYSA-N
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Description

2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H16FN3O2S2 and its molecular weight is 389.46. The purity is usually 95%.
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Scientific Research Applications

Potential as Thymidylate Synthase Inhibitors

A series of nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines, designed as potential thymidylate synthase (TS) inhibitors, demonstrates the relevance of fluorobenzylthio substituted dihydropyrimidinyl acetamides in antitumor strategies. These compounds, synthesized via Heck coupling and cyclization processes, aimed to act as antitumor agents, though most did not inhibit human recombinant TS except for one analog, indicating selective activity potential (Gangjee, Qiu, & Kisliuk, 2004).

Exploration in Nucleoside Transporter Binding

Fluorobenzylthio substituted nucleosides, through synthetic processes involving S(N)Ar displacement, have been developed for specific binding to human equilibrative nucleoside transporter 1 (hENT1), demonstrating potential for predicting antitumor efficacy of nucleoside analogs like gemcitabine. These compounds, coupled with fluorescent probes, indicate a strategic approach for enhancing nucleoside-analog chemotherapies (Robins et al., 2010).

Anti-inflammatory Activity

The synthesis of N-(3-chloro-4-fluorophenyl) substituted acetamides and their evaluation for anti-inflammatory activity highlight the medicinal potential of fluorobenzylthio substituted compounds. Among the synthesized derivatives, specific compounds demonstrated significant anti-inflammatory activity, suggesting a potential role in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Radioligand Development for PET Imaging

The development of radioligands like [18F]PBR111, involving fluorobenzylthio substituted pyrazolopyrimidines, for imaging the translocator protein (18 kDa) with PET, underlines the compound's applicability in neuroimaging and potentially tracking neuroinflammation or tumor growth in vivo. This work represents a critical step in advancing diagnostic imaging techniques (Dollé et al., 2008).

Anticancer Activity Through Diverse Syntheses

Investigations into fluorobenzyl substituted compounds, especially focusing on benzo[b]pyran derivatives with potential lung cancer activity, demonstrate the broad therapeutic potential of such molecules. Synthesis routes leading to compounds with significant anticancer activity against various cell lines underscore the importance of these derivatives in developing new anticancer drugs (Hammam et al., 2005).

properties

IUPAC Name

2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S2/c19-15-6-2-1-4-12(15)11-26-18-21-13(9-17(24)22-18)8-16(23)20-10-14-5-3-7-25-14/h1-7,9H,8,10-11H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLMKNYIQPHBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NCC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(thiophen-2-ylmethyl)acetamide

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